molecular formula C9H6FNO B1450916 3-Fluoroquinolin-7-OL CAS No. 288384-55-4

3-Fluoroquinolin-7-OL

Cat. No.: B1450916
CAS No.: 288384-55-4
M. Wt: 163.15 g/mol
InChI Key: PWYWRUGPXKKQEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-7-OL typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a diazotization reaction followed by fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or elemental fluorine. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinolin-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Fluoroquinolin-7-OL is used as a building block in the synthesis of more complex fluorinated quinoline derivatives. These derivatives are valuable in the development of new materials and catalysts .

Biology: In biological research, this compound and its derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .

Medicine: Fluorinated quinolines, including this compound, are investigated for their antimicrobial, antineoplastic, and antiviral activities. They are potential candidates for the development of new drugs .

Industry: The compound finds applications in the production of liquid crystals, dyes, and other industrial chemicals. Its unique properties make it suitable for use in various high-performance materials .

Comparison with Similar Compounds

Uniqueness: 3-Fluoroquinolin-7-OL is unique due to the presence of both a fluorine atom and a hydroxyl group on the quinoline ring. This combination enhances its reactivity and biological activity compared to other fluorinated quinolines .

Properties

IUPAC Name

3-fluoroquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYWRUGPXKKQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621798
Record name 3-Fluoroquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288384-55-4
Record name 3-Fluoroquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-7-methoxyquinoline (130 mg, 0.74 mmol) was taken up in dichloromethane (2 ml) under nitrogen and treated with boron tribromide (4 ml of a 1.0M solution of in dichloromethane). The reaction mixture was stirred for 24 hours at ambient temperature followed by quenching the reaction by the slow addition of excess methanol. The solution was stirred for a further 2 hours and evaporated to dryness to give 3-fluoro-7-hydroxyquinoline which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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